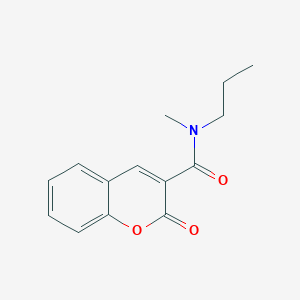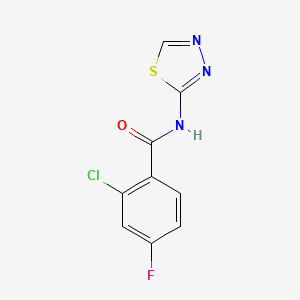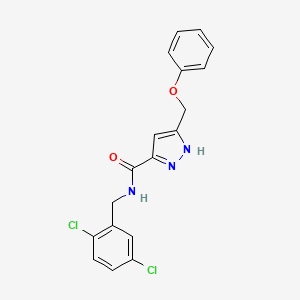![molecular formula C14H20N2O3S B5375439 4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5375439.png)
4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide is a chemical compound that is commonly used in scientific research. It is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of 4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide involves the inhibition of carbonic anhydrase IX. This enzyme is involved in the regulation of pH in tumor cells and is overexpressed in many types of cancer. Inhibition of CA IX by 4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide leads to a decrease in pH and an increase in the production of reactive oxygen species, which can induce apoptosis in tumor cells.
Biochemical and Physiological Effects:
In addition to its role as a CA IX inhibitor, 4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of lysosomal acid lipase, which is involved in the breakdown of lipids in lysosomes. This inhibition can lead to the accumulation of lipids in lysosomes and has been implicated in the development of atherosclerosis. 4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide has also been found to inhibit the activity of the enzyme monoacylglycerol lipase, which is involved in the breakdown of endocannabinoids. Inhibition of this enzyme can lead to an increase in the levels of endocannabinoids, which have been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One advantage of using 4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide in lab experiments is its potency as a CA IX inhibitor. This allows for the inhibition of CA IX at lower concentrations of the compound, which can reduce the potential for off-target effects. However, one limitation of using 4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide is its solubility in aqueous solutions. This can make it difficult to use in certain experimental setups, and may require the use of organic solvents or other solubilization methods.
将来の方向性
There are several future directions for research on 4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide. One area of interest is the development of more potent and selective CA IX inhibitors. This could lead to the development of new cancer therapies that target CA IX. Another area of interest is the study of the role of CA IX in tumor biology. This could lead to a better understanding of the mechanisms underlying tumor growth and metastasis. Additionally, research on the biochemical and physiological effects of 4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide could lead to the development of new therapies for atherosclerosis, inflammation, and pain.
合成法
The synthesis of 4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with N-(3-aminopropyl)pyrrolidin-2-one in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The resulting product is purified by recrystallization or column chromatography.
科学的研究の応用
4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide has been used in a variety of scientific research applications. It has been found to be a potent inhibitor of carbonic anhydrase IX (CA IX), which is a tumor-associated protein that is overexpressed in many types of cancer. Inhibition of CA IX has been shown to reduce tumor growth and metastasis in animal models. 4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide has also been used as a tool compound to study the role of CA IX in cancer biology.
特性
IUPAC Name |
4-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-12-5-7-13(8-6-12)20(18,19)15-9-3-11-16-10-2-4-14(16)17/h5-8,15H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDBXHGBFBTMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816895 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B5375361.png)

![1-amino-N-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}cyclopropanecarboxamide hydrochloride](/img/structure/B5375380.png)
![6-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5375386.png)
![1-{3-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-4-piperidinecarboxamide](/img/structure/B5375394.png)



![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-[5-oxo-2-(2-thienyl)cyclopent-1-en-1-yl]acetamide](/img/structure/B5375410.png)
![2,6-bis(2-hydroxyethyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5375417.png)
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B5375428.png)
![N-[(3-methyl-2-thienyl)methyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5375444.png)
![ethyl 2-(2-fluorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5375451.png)
![ethyl 2-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5375464.png)